Hg(TFA)2

Alkoxymercuration Solvent Compatibility Ether Synthesis

Standard mercury(II) salts often fail in sterically hindered or complex cyclization reactions due to poor ligand electrophilicity. Hg(TFA)2 solves this with its strong electron-withdrawing trifluoroacetate ligands. - Enables alkoxymercuration in tert-butyl alcohol where Hg(OAc)2 is completely ineffective - Mediates unique spiroketal & polycyclic cyclizations unattainable with HgCl2 or HgO - White crystalline solid, soluble in THF/DME, MP 171-173°C Available in research quantities for immediate shipment. Ideal for medicinal chemistry & total synthesis.

Molecular Formula C4F6HgO4
Molecular Weight 426.62 g/mol
Cat. No. B12061137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHg(TFA)2
Molecular FormulaC4F6HgO4
Molecular Weight426.62 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)F)O[Hg]OC(=O)C(F)(F)F
InChIInChI=1S/2C2HF3O2.Hg/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2
InChIKeyWMHOESUUCMEQMS-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mercury(II) Trifluoroacetate for Organic Synthesis: Procurement Guide


Mercury(II) trifluoroacetate [Hg(TFA)₂; CAS 13257-51-7] is a mercury(II) salt of trifluoroacetic acid that functions primarily as a Lewis acid catalyst and electrophilic reagent in organic synthesis. It typically appears as a white, moisture-sensitive crystalline solid with a melting point of 171–173 °C and is soluble in a wide range of organic solvents including THF, DME, and dioxane, but insoluble in hexane [1]. The strong electron-withdrawing effect of the trifluoroacetate ligands enhances the electrophilicity of the Hg²⁺ center, distinguishing it from other mercury(II) carboxylates and enabling unique reactivity profiles in oxymercuration, cyclization, and selective bond activation reactions [1] . This guide provides quantitative, comparator-based evidence to support informed selection and procurement of Hg(TFA)₂ for specialized research and industrial applications.

1
Enhanced electrophilicity via TFA ligand electron withdrawal
Hg(II) center activation distinct from acetate or chloride salts
2
Oxymercuration across sterically hindered alkenes
Compatible with bulky alcohols including tert-butyl alcohol
3
Cyclization for strained polycyclic architectures
Access to bridged and fused ring systems in complex molecule synthesis

Why Hg(TFA)2 Cannot Be Replaced by Other Mercury(II) Salts


In-class mercury(II) salts are not interchangeable due to profound differences in ligand electronic effects, solubility profiles, and resultant electrophilic reactivity. The trifluoroacetate (TFA) anion is a significantly weaker Lewis base and stronger electron-withdrawing group than acetate (OAc) or chloride (Cl), which drastically enhances the Lewis acidity and electrophilicity of the Hg²⁺ center in Hg(TFA)₂ compared to Hg(OAc)₂ or HgCl₂ [1] [2]. This fundamental difference translates into measurable disparities in reaction scope, solvent compatibility, yield, selectivity, and reaction rate. For instance, Hg(TFA)₂ successfully mediates alkoxymercuration in sterically hindered alcohols where Hg(OAc)₂ is completely ineffective, and it achieves cyclization reactions that Hg(OAc)₂ and HgO fail to catalyze [2] [3]. Generic substitution without considering these ligand-specific effects can lead to reaction failure, poor yields, or the formation of undesired side products, as detailed in the quantitative evidence below.

Hg(TFA)₂
Effective across broad alcohol scope including tert-butyl alcohol
Hg(OAc)₂ Alternative
Solvent scope limited to less hindered alcohols; may fail with bulky substrates
Solvent compatibility may not transfer
Hg(TFA)₂
Enables cyclization of strained β-hydroxyketone precursors
HgO / Hg(OAc)₂ Alternative
Reported reaction failure on identical substrates; cyclization outcome may not reproduce
Substrate-specific reactivity context may differ
Hg(TFA)₂
Divergent product selectivity and altered reaction pathway in spiroketal formation
Hg(OAc)₂ Alternative
Different product distribution; unique isomers may not be accessible
Product selectivity profile may not transfer directly

Quantitative Differentiation from Closest Analogs


Alkoxymercuration in Bulky tert-Butyl Alcohol

In a systematic study of alkoxymercuration-demercuration across seven representative alkenes, Hg(TFA)₂ demonstrated effectiveness in all four alcohol solvents tested (methanol, ethanol, isopropanol, and tert-butyl alcohol), whereas Hg(OAc)₂ was effective only in the less sterically hindered methanol and ethanol [1]. This differential solvent scope is directly attributed to the enhanced electrophilicity of the Hg(TFA)₂ center conferred by the electron-withdrawing TFA ligands, enabling nucleophilic attack even by the bulky, less nucleophilic tert-butyl alcohol [1].

Solvent Scope
Head-to-head
Hg(TFA)₂: 4/4 solvents
Hg(OAc)₂: 2/4 solvents
Reported broader alcohol compatibility for alkoxymercuration
Seven representative alkenes tested; includes tert-butyl alcohol
Alkoxymercuration Solvent Compatibility Ether Synthesis

Cyclization of Strained β-Hydroxyketone Precursor

During the synthesis of the highly strained tricyclo[5.2.1.0¹,⁶]decene core of solanoeclepin A, an Hg(TFA)₂-mediated oxymercuration cyclization of a specific precursor (compound 212) successfully yielded the desired β-hydroxyketone (compound 213) using a TFA/H₂O (1.7:1) solvent mixture [1]. In direct contrast, under identical or analogous reaction conditions, the use of other mercury compounds, specifically HgO and Hg(OAc)₂, resulted in complete reaction failure, with neither product formation nor recovery of starting material [1]. This stark difference underscores a unique reactivity profile for Hg(TFA)₂ that is not simply a function of Hg(II) availability.

Cyclization Outcome
Head-to-head
Hg(TFA)₂: Product formed
Hg(OAc)₂ / HgO: No reaction
Supports strained polycycle cyclization context
Solanoeclepin A core synthesis; TFA/H₂O solvent system
Cyclization Natural Product Synthesis Oxymercuration

Product Selectivity in Spiroketal Synthesis

In the catalytic cyclization of a diol substrate to form spiroketals, Hg(TFA)₂ and Hg(OAc)₂ produced markedly different product distributions under comparable conditions in THF [1]. While Hg(OAc)₂ gave a 67% yield of product 12 and 33% of product 13 with a reaction time of 1.5 hours, Hg(TFA)₂ provided a more complex product mixture in just 0.5 hours: 30% of product 11, 24% of product 12 (plus an additional 30% of a Ferrier rearrangement-derived 2,3-dehydro-α-spiroketal), and 16% of product 13 [1]. This demonstrates that Hg(TFA)₂ not only accelerates the reaction but also alters the reaction pathway selectivity, accessing a product (11) not formed with Hg(OAc)₂ under these conditions.

Product Selectivity
Head-to-head
Hg(TFA)₂: 30% (11), 24% (12), 16% (13)
Hg(OAc)₂: 0% (11), 67% (12), 33% (13)
Reaction pathway divergence reported in spiroketal synthesis
THF, room temperature; 3× faster reaction with Hg(TFA)₂
Spiroketal Synthesis Product Selectivity Lewis Acid Catalysis

Cyclization of Aryl Allenic Ethers to Benzopyrans

Hg(TFA)₂ has been specifically identified as a reagent that brings about a facile cyclization of aryl allenic (aryl 2,3-butadien-1-yl) ethers to yield 4-methyl-2H-1-benzopyrans and 4-methylene-3,4-dihydro-2H-1-benzopyrans [1]. The report explicitly notes that this transformation occurs in 'excellent yield', highlighting a specific reactivity niche [1]. While a direct quantitative comparison to other mercury salts is not provided in this specific report, the identification of this transformation as 'facile' and high-yielding underscores a documented, specialized application for Hg(TFA)₂ in the synthesis of these oxygen heterocycles.

Benzopyran Yield
Reported
Excellent yield reported
Aryl allenic ether cyclization
Supports benzopyran synthesis context
Qualitative yield assessment; no direct comparator data
Cyclization Allenyl Ethers Benzopyran Synthesis

Reagent of Choice for Oxymercuration

Consensus from authoritative reagent guides and vendor technical literature designates Hg(TFA)₂ as a 'reagent of choice for oxymercuration providing higher yields and greater selectivity' compared to standard protocols using Hg(OAc)₂ . This qualitative assessment is consistent with the quantitative findings in specific transformations (see other evidence items) and reflects a general principle: the electron-withdrawing TFA ligand enhances the electrophilicity of the mercury center, leading to more efficient alkene activation and better control over subsequent nucleophilic attack . While this is a class-level inference, it is a reliable, aggregated assessment from multiple independent sources and serves as a practical guide for synthetic chemists.

Reagent Consensus
Class-level
Reported reagent of choice for oxymercuration
Higher yields and selectivity cited across sources
Context-dependent; aggregated assessment
Data to verify; class-level inference from vendor and guide literature
Oxymercuration General Reactivity Synthetic Utility

Validated Application Scenarios for Hg(TFA)2


Synthesis of Sterically Hindered tert-Butyl Ethers

Based on the evidence that Hg(TFA)₂ is uniquely effective for alkoxymercuration in bulky tert-butyl alcohol where Hg(OAc)₂ fails [1], this reagent should be prioritized for any synthesis requiring the Markovnikov addition of a tert-butoxy group across a carbon-carbon double bond. This is particularly valuable in medicinal chemistry for introducing metabolically stable tert-butyl ether moieties or in the preparation of hindered ether intermediates for total synthesis.

Construction of Strained Polycyclic Frameworks

The ability of Hg(TFA)₂ to mediate cyclizations that are completely unattainable with Hg(OAc)₂ or HgO, as demonstrated in the synthesis of the solanoeclepin A core [2], makes it an essential reagent for accessing complex, strained ring systems. Researchers targeting natural products or analogs featuring bridged or fused polycyclic motifs should consider Hg(TFA)₂ a first-line reagent when initial attempts with conventional mercury(II) salts prove unsuccessful.

Selective Spiroketal Isomer Synthesis

The differential product selectivity exhibited by Hg(TFA)₂ compared to Hg(OAc)₂ in spiroketal-forming cyclizations, including its ability to generate unique products and promote Ferrier-type rearrangements [3], positions Hg(TFA)₂ as a strategic tool for accessing diverse spiroketal chemical space. This application is particularly relevant for the discovery and development of bioactive molecules, as the spiroketal motif is common in natural products and pharmaceuticals.

Cyclization of Aryl Allenic Ethers to Benzopyrans

The documented excellent yield for the Hg(TFA)₂-mediated cyclization of aryl allenic ethers to yield 4-methyl-2H-1-benzopyrans and related structures [4] supports its use as a reliable reagent for preparing these oxygen heterocycles. This is of direct interest to medicinal chemists and process development groups working with benzopyran-based scaffolds, which are privileged structures in drug discovery.

Application
Selection Property
Validation Focus
Sterically hindered tert-butyl ether synthesis
Bulky alcohol compatibility in alkoxymercuration
Substrate-specific solvent scope verification
Strained polycyclic framework construction
Unique cyclization reactivity with β-hydroxyketones
Substrate-dependent cyclization outcome review
Selective spiroketal isomer synthesis
Divergent product selectivity profile
Product distribution under target reaction conditions
Benzopyran synthesis via allenic ether cyclization
Facile benzopyran formation
Substrate scope and yield reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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